molecular formula C16H10FNO B1392211 4-(3-Fluorobenzoyl)isoquinoline CAS No. 1187166-24-0

4-(3-Fluorobenzoyl)isoquinoline

Cat. No. B1392211
M. Wt: 251.25 g/mol
InChI Key: IWTVRXUGAYJMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluorobenzoyl)isoquinoline is a compound with the molecular formula C16H10FNO . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of fluorinated isoquinolines has been a subject of interest in recent years . A variety of isoquinolinic ring assembly techniques have been developed, enabling the introduction of diverse fluorine-containing functionalities . These methods often involve the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, or the simultaneous installation of an isoquinoline framework and a fluorine substituent .


Molecular Structure Analysis

The molecular structure of 4-(3-Fluorobenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The compound also contains a fluorobenzoyl group attached to the isoquinoline .

Scientific Research Applications

  • Synthesis Methods and Transformations

    • A study demonstrates the synthesis of diarylhexahydrobenzo[f]isoquinoline, which could potentially include derivatives like 4-(3-Fluorobenzoyl)isoquinoline. The synthesis involves ring contraction, chain elongation, and intramolecular electrophilic cyclization, highlighting its versatility in chemical transformations (Chang et al., 2010).
    • Another research explores the preparation of fluorescent poly(aryl ether)s containing benzo[g]phthalazine and benzo[g]isoquinoline moieties. The study discusses the synthesis of 2,3-Bis(4-fluorobenzoyl)naphthalene, which is relevant to the compound (Kang et al., 2004).
  • Optoelectronic Applications

    • A 3-(2H)-isoquinolinone derivative demonstrates dual fluorescence emission, influenced by the solvent, making such compounds suitable for sensors and optoelectronic applications. This implies potential uses for similar compounds like 4-(3-Fluorobenzoyl)isoquinoline (Craig et al., 2009).
  • Pharmaceutical Research

    • Isoquinoline derivatives, like the one , are studied for their potential pharmaceutical applications. For example, isoquinoline and quinazoline urea derivatives show affinity to human adenosine A(3) receptors, indicating their potential in developing new drugs (van Muijlwijk-Koezen et al., 2000).
  • Material Science

    • The synthesis and luminescence properties of isoquinoline-nucleated polycyclic aromatics are studied for their potential in material science, especially in the context of luminescent materials. This research provides insights into the application of isoquinoline derivatives in new material development (Li et al., 2020).

Future Directions

The future directions for research on 4-(3-Fluorobenzoyl)isoquinoline and similar compounds may involve further exploration of their synthesis methods, as well as investigation into their potential biological activities . The introduction of fluorine-containing functionalities into isoquinoline derivatives is a particularly promising area of research .

properties

IUPAC Name

(3-fluorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTVRXUGAYJMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorobenzoyl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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